(5S,6R,15R)-5,6,15-TRIHYDROXY-7,9,13-TRANS-11-CIS-EICOSATETRAENOIC ACID (5S,6R,15R)-5,6,15-TRIHYDROXY-7,9,13-TRANS-11-CIS-EICOSATETRAENOIC ACID Lipid-derived lipoxins are produced at the site of vascular and mucosal inflammation where they down-regulate polymorphonuclear leukocyte recruitment and function. 15(R)-Lipoxin A4 (15(R)-LXA4) is derived from the aspirin-triggered formation of 15(R)-HETE (Item No. 34710) from arachidonic acid (Item No. 90010). 15(R)-LXA4 inhibits LTB4-induced chemotaxis, adherence, and transmigration of neutrophils with twice the potency of LXA4 (Item No. 90410) demonstrating activity in the nM range. The anti-inflammatory effects of aspirin may be ascribed in part to the ability of 15(R)-LXA4 to regulate leukocyte function. 15(R)-LXA4 is reported to promote resolution of inflammation in LPS-treated stromal cells derived from intermediate-stage diseased supraspinatus tendons as evidenced by increased expression of the STAT-6 pathway target genes, ALOX15 and CD206.
Brand Name: Vulcanchem
CAS No.: 171030-11-8
VCID: VC0060535
InChI: InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1
SMILES: CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol

(5S,6R,15R)-5,6,15-TRIHYDROXY-7,9,13-TRANS-11-CIS-EICOSATETRAENOIC ACID

CAS No.: 171030-11-8

Main Products

VCID: VC0060535

Molecular Formula: C20H32O5

Molecular Weight: 352.5 g/mol

(5S,6R,15R)-5,6,15-TRIHYDROXY-7,9,13-TRANS-11-CIS-EICOSATETRAENOIC ACID - 171030-11-8

CAS No. 171030-11-8
Product Name (5S,6R,15R)-5,6,15-TRIHYDROXY-7,9,13-TRANS-11-CIS-EICOSATETRAENOIC ACID
Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
IUPAC Name (5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid
Standard InChI InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1
Standard InChIKey IXAQOQZEOGMIQS-JEWNPAEBSA-N
Isomeric SMILES CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O
SMILES CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Appearance Assay:≥95%A solution in ethanol
Description Lipid-derived lipoxins are produced at the site of vascular and mucosal inflammation where they down-regulate polymorphonuclear leukocyte recruitment and function. 15(R)-Lipoxin A4 (15(R)-LXA4) is derived from the aspirin-triggered formation of 15(R)-HETE (Item No. 34710) from arachidonic acid (Item No. 90010). 15(R)-LXA4 inhibits LTB4-induced chemotaxis, adherence, and transmigration of neutrophils with twice the potency of LXA4 (Item No. 90410) demonstrating activity in the nM range. The anti-inflammatory effects of aspirin may be ascribed in part to the ability of 15(R)-LXA4 to regulate leukocyte function. 15(R)-LXA4 is reported to promote resolution of inflammation in LPS-treated stromal cells derived from intermediate-stage diseased supraspinatus tendons as evidenced by increased expression of the STAT-6 pathway target genes, ALOX15 and CD206.
Synonyms 15-epi-lipoxin A4
15-epi-LXA4
5,6,15-tri-HETE
5,6,15-triHETE
5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
lipoxin A4
LXA4
PubChem Compound 9841438
Last Modified Nov 11 2021
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